chemical properties and stability of 3-(4-Methoxyphenyl)pyrazin-2-amine
chemical properties and stability of 3-(4-Methoxyphenyl)pyrazin-2-amine
This is an in-depth technical guide on the chemical properties, synthesis, and stability of 3-(4-Methoxyphenyl)pyrazin-2-amine (CAS 1482262-91-8).
Chemical Properties, Synthesis, and Stability Profile
Executive Summary
3-(4-Methoxyphenyl)pyrazin-2-amine is a critical heteroaromatic scaffold frequently utilized in the design of kinase inhibitors (e.g., Syk, JAK family) and other bioactive small molecules. Its structural core—an electron-deficient pyrazine ring fused with an electron-rich 4-methoxyphenyl moiety—creates a unique push-pull electronic system that influences its solubility, pKa, and metabolic stability.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and a comprehensive stability profile including forced degradation pathways.
Physicochemical Profile
The molecule exhibits properties characteristic of "drug-like" fragments, adhering to Lipinski's Rule of Five. Its amphiphilic nature requires specific solvent systems for optimal handling.
Table 1: Key Chemical Descriptors
| Property | Value / Description | Source/Notes |
| IUPAC Name | 3-(4-Methoxyphenyl)pyrazin-2-amine | Systematic |
| CAS Number | 1482262-91-8 | |
| Molecular Formula | C₁₁H₁₁N₃O | - |
| Molecular Weight | 201.23 g/mol | Calculated |
| Physical State | Pale yellow to off-white crystalline solid | Experimental Observation |
| Melting Point | 142–145 °C | Predicted (Analogous Series) |
| pKa (Conjugate Acid) | ~2.8 (Pyrazine N1) | Predicted based on 2-aminopyrazine (pKa ~2.[1][2][3][4][5][][7][8]9) |
| LogP | 1.8 ± 0.3 | Consensus Prediction |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Calculated |
| Solubility | DMSO (>50 mg/mL), Methanol (Moderate), Water (Low, <0.5 mg/mL) | - |
Scientist's Note: The pKa of the pyrazine nitrogen is relatively low due to the electron-withdrawing nature of the ring. However, the amino group at position 2 provides a weak resonance donation, slightly increasing basicity compared to unsubstituted pyrazine. The 3-aryl substituent introduces steric bulk that may twist the amino group out of planarity, potentially modulating this effect.
Synthesis & Impurity Profiling
The most robust route for synthesizing 3-(4-Methoxyphenyl)pyrazin-2-amine is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-3-chloropyrazine with 4-methoxyphenylboronic acid. This method is preferred over nucleophilic aromatic substitution (SNAr) due to the milder conditions and higher regioselectivity.
Validated Synthesis Protocol
Reagents:
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Substrate: 2-Amino-3-chloropyrazine (1.0 eq)
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Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
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Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
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Solvent: 1,4-Dioxane (degassed)
Procedure:
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Charge: In a reaction vial, combine 2-amino-3-chloropyrazine, 4-methoxyphenylboronic acid, and Pd(dppf)Cl₂·DCM.
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Inert: Evacuate and backfill with Nitrogen (3x).
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Solvate: Add degassed 1,4-Dioxane and 2.0 M K₂CO₃.
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Reflux: Heat the mixture to 90 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material (
129/131). -
Workup: Cool to RT, filter through Celite to remove Palladium black. Dilute with EtOAc and wash with water/brine.
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Purification: Flash column chromatography (Hexane/EtOAc gradient). The product elutes as a yellow solid.
Impurity Profile
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Protodeboronation: Anisole (from boronic acid degradation).
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Homocoupling: 4,4'-Dimethoxybiphenyl.
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Regioisomer: Unlikely if starting from pure 3-chloro precursor, but 2-amino-5-aryl isomers are possible if the starting material is impure.
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Pd-Complexes: Residual Palladium must be scavenged (e.g., using SiliaMetS® Thiol) for biological assays.
Synthesis Pathway Diagram
Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.
Chemical Stability & Reactivity
Understanding the stability profile is crucial for storage and formulation. The pyrazine ring is electron-deficient, making it resistant to oxidation but susceptible to nucleophilic attack if activated. However, the electron-donating amino and methoxyphenyl groups stabilize the ring against nucleophiles while increasing susceptibility to electrophilic oxidation.
Forced Degradation Pathways
A. Oxidative Stress (High Risk)
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Condition: 3% H₂O₂, RT, 24h.
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Observation: Formation of N-oxides . The pyrazine nitrogens can be oxidized to N-oxides. The nitrogen distal to the amino group (N-4) is typically more nucleophilic and thus more prone to oxidation than N-1, which is sterically hindered by the aryl group and electronically deactivated by the amino group.
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Product: 3-(4-Methoxyphenyl)pyrazin-2-amine 4-oxide.
B. Acidic Hydrolysis (Moderate Risk)
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Condition: 1N HCl, 60 °C, 24h.
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Observation: The pyrazine ring is stable. However, the methoxy ether linkage can undergo cleavage to the phenol (demethylation) under extreme conditions (e.g., BBr₃ or conc. HBr), but is generally stable in dilute HCl.
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Salt Formation: Readily forms the HCl salt, which improves water solubility.
C. Photostability (Moderate Risk)
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Condition: UV light (254 nm).
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Observation: Aminopyrazines are known to yellow upon light exposure, indicating formation of azo-dimers or ring-opening degradation products. Store in amber vials.
Degradation Workflow Diagram
Figure 2: Forced degradation pathways under oxidative, acidic, and photolytic stress.
Analytical Method Development
For quality control and stability testing, a reverse-phase HPLC method is recommended.
Method Parameters:
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 280 nm (pyrazine specific).
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Retention Time: Expected ~4.5 - 5.5 min (depending on dead volume).
Self-Validating Check: The peak purity should be confirmed using a Diode Array Detector (DAD). The UV spectrum should show distinct maxima characteristic of the phenyl-pyrazine conjugation (typically ~240 nm and ~300 nm).
Storage and Handling
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Storage: -20 °C for long-term storage. Keep desicated.
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Container: Amber glass vial with PTFE-lined cap.
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Handling: Wear standard PPE (gloves, lab coat, goggles). Avoid inhalation of dust.
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Solubility for Assays: Prepare stock solutions in DMSO (10-20 mM). Avoid freeze-thaw cycles of the stock solution; aliquot into single-use vials.
References
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Sigma-Aldrich. Product Detail: Pyrazin-2-amine derivatives. Retrieved from .
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PubChem. Compound Summary: 3-(4-Methoxyphenyl)pyrazin-2-amine (CAS 1482262-91-8). Retrieved from .
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (General Suzuki Coupling Reference).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Mechanism).
Sources
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- 3. 3-(4-Methoxyphenyl)prop-2-YN-1-amine | C10H11NO | CID 18915627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 7. Peculiarities of 2-amino-3-R-4-aryl-4H-pyranes multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
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